N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Overview
Description
N-(3,4-DIMETHOXYPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazepine ring, which is known for its biological activity, and a dimethoxyphenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenylacetic acid with 2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
N-(3,4-DIMETHOXYPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive benzothiazepine moiety.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazepine ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or microbial growth in pathogens.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHOXYPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE
- N-(3,4-DIMETHOXYPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE
Uniqueness
The uniqueness of N-(3,4-DIMETHOXYPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE lies in its specific structural features, such as the combination of the benzothiazepine ring and the dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22N2O4S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide |
InChI |
InChI=1S/C20H22N2O4S/c1-13-10-20(24)22(15-6-4-5-7-18(15)27-13)12-19(23)21-14-8-9-16(25-2)17(11-14)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,21,23) |
InChI Key |
XDJXSGIQDOOSOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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